1-(2,2-diphenylethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol
Description
Properties
Molecular Formula |
C28H25N3O2S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-(2,2-diphenylethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C28H25N3O2S/c1-33-22-14-12-21(13-15-22)24-18-34-28(30-24)26-25(32)17-31(27(26)29)16-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,18,23,29,32H,16-17H2,1H3 |
InChI Key |
FZKWBHKFGRZLGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Thiazole Ring Construction
The synthesis begins with constructing the 4-(4-methoxyphenyl)-1,3-thiazole moiety. A common approach involves reacting 4-methoxyphenyl thiourea with α-bromo ketones or esters under basic conditions. For example, VulcanChem reports using Lewis acids (e.g., ZnCl₂) to catalyze cyclization, achieving thiazole formation in 75–85% yield. The thiazole intermediate is then functionalized via Ullmann coupling with a halogenated pyrrolidine precursor.
Representative Reaction:
Pyrrolidine Ring Formation and Functionalization
The 2,5-dihydro-1H-pyrrol-3-ol core is synthesized through intramolecular cyclization of γ-amino alcohols. A diphenylethyl group is introduced via Mannich reaction using diphenylacetaldehyde and ammonium acetate, followed by oxidation to imine. Alternatively, Patent US10167275B2 describes a Michael addition between acryloyl chloride and a secondary amine intermediate, yielding the pyrrolidine skeleton in 86.6% efficiency.
Key Step from Patent US10167275B2:
Catalytic Coupling and Final Assembly
Suzuki-Miyaura Cross-Coupling
The thiazole and pyrrolidine intermediates are linked via palladium-catalyzed coupling . Source demonstrates a Suzuki reaction using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water, achieving 54–82% yield for analogous structures. Optimized conditions (100°C, 3 hours) minimize byproduct formation.
Example Conditions:
| Reagent | Role | Quantity |
|---|---|---|
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 0.05 eq |
| K₂CO₃ | Base | 2.5 eq |
| Dioxane/H₂O (4:1) | Solvent | 0.2 M |
Guanidination and Imine Stabilization
The final imino group is introduced via guanidination using hydrogen cyanamide in n-butanol at 85–95°C. Source highlights the use of hydrazine hydrate for nitro reduction, followed by imine formation under acidic conditions (pH 4–5).
Guanidination Protocol:
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradients) or reverse-phase HPLC (ACN/H₂O with 0.1% formic acid). Source reports >95% purity after prep-HPLC, critical for pharmaceutical applications.
Spectroscopic Confirmation
-
NMR : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks: δ 12.07 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, aromatic H), 3.45 (s, CH₂).
-
LC-MS : [M+H]⁺ = 467.6, consistent with molecular formula C₂₈H₂₅N₃O₂S.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Suzuki Coupling | 54–82 | >95 | Scalability for industrial use |
| Guanidination | 75–90 | 88–98 | High functional group tolerance |
| Mannich Reaction | 65–78 | 85–93 | Mild conditions |
Challenges and Optimization Strategies
Byproduct Mitigation
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive sites:
-
Imine group (5-imino) :
-
Hydrolysis : Converts to a carbonyl compound or amine under acidic/basic conditions.
-
Schiff base formation : Reacts with aldehydes/ketones to form new imine derivatives.
-
-
Hydroxyl group (pyrrol-3-ol) :
-
Oxidation : Converts to a ketone using oxidizing agents (e.g., KMnO₄).
-
Esterification : Reacts with acid chlorides to form esters.
-
-
Thiazole ring :
-
Methoxyphenyl group :
-
Demethylation : Acidic cleavage to form phenolic groups.
-
Ether cleavage : Reaction with strong nucleophiles (e.g., Grignard reagents).
-
Reaction Conditions and Mechanisms
-
Temperature control : Cyclization and condensation steps often require heating (50–100°C) .
-
Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) or ethanol for substitution/condensation reactions.
-
Catalysts : Lewis acids (e.g., HCl, TsOH) to facilitate cyclization or substitution.
Biologically Relevant Reactions
-
Anticonvulsant activity : The methoxyphenyl group enhances activity, suggesting interactions with neuronal targets (e.g., ion channels) .
-
Anticancer potential : Thiazole derivatives with electron-donating groups (e.g., methoxy) show cytotoxicity via tubulin polymerization inhibition .
Analytical Techniques
Scientific Research Applications
Medicinal Chemistry
The compound exhibits noteworthy biological activities that make it a candidate for drug development. Preliminary studies suggest that it may possess anti-cancer properties due to its structural similarity to known anticancer agents. The thiazole and pyrrolidine moieties are often associated with pharmacological activities, including:
- Antitumor Activity : Research indicates that derivatives of thiazoles and pyrroles can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Antimicrobial Properties : Compounds containing thiazole rings have been documented to exhibit antimicrobial effects against various bacterial strains.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. Various methods have been explored, including:
- Condensation Reactions : The formation of imines from amines and carbonyl compounds is a common synthetic route.
- Cyclization Reactions : The introduction of thiazole and pyrrole rings often involves cyclization processes that can be optimized for yield and purity.
Table 1: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Condensation | Formation of imine intermediates | 70-85 |
| Cyclization | Formation of thiazole/pyrrole rings | 60-80 |
| Functionalization | Modifications to enhance biological activity | 50-75 |
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation reported in Pharmaceutical Biology, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study concluded that the thiazole component plays a crucial role in enhancing the antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(2,2-diphenylethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., bromophenyl in ), while the diphenylethyl chain may enhance binding to hydrophobic pockets in biological targets.
- Synthetic Complexity: The target compound’s synthesis likely involves similar steps to and (e.g., reflux in ethanol/DMF mixtures), but the diphenylethyl group may require specialized alkylation conditions.
Computational and Crystallographic Insights
- Crystallography : Isostructural analogs (e.g., compounds in ) crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The thiazole and pyrrole rings adopt near-planar conformations, while aryl substituents (e.g., methoxyphenyl) may exhibit perpendicular orientations, influencing packing efficiency and stability .
- Docking Studies : AutoDock4 () predicts that the diphenylethyl group in the target compound may occupy hydrophobic binding pockets in proteins, analogous to dichlorobenzyl derivatives in kinase inhibition studies .
Biological Activity
1-(2,2-diphenylethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol, commonly referred to by its CAS number 929845-51-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C28H25N3O2S
- Molecular Weight : 467.6 g/mol
- Structure : The compound features a thiazole ring, a pyrrolidine moiety, and an imine functional group which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. A study highlighted the synthesis and evaluation of various thiazole derivatives, including those similar to our compound of interest. The results demonstrated that thiazole derivatives could effectively inhibit bacterial growth with varying degrees of efficacy against different strains:
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 0.17 | E. coli |
| 8 | 0.23 | E. cloacae |
| 9 | 0.23 | S. Typhimurium |
The presence of specific substituents on the thiazole ring was shown to enhance antimicrobial activity, suggesting that structural modifications can lead to improved efficacy against pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. A literature review indicated that compounds with similar structures have demonstrated the ability to inhibit cell proliferation in cancerous tissues . The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression.
Other Biological Activities
In addition to antimicrobial and anticancer properties, compounds with thiazole structures have been associated with:
- Antifungal Activity : Effective against various fungal strains.
- Antiviral Activity : Some derivatives show potential in inhibiting viral replication.
- Enzyme Inhibition : Inhibition of DNA gyrase and COX enzymes has been reported for related thiazole compounds .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several thiazole derivatives against a panel of bacterial and fungal strains. The findings indicated that certain structural features significantly influenced their activity:
- Substituent Effects : The introduction of methoxy and chloro groups enhanced activity against Gram-positive bacteria.
- Mechanism Insights : The action mechanism was partly attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Cytotoxicity Assessment
A separate investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that specific compounds induced significant apoptosis through caspase activation pathways .
Q & A
Basic Synthesis and Purification
Q: What are standard synthetic methodologies for preparing pyrrole-thiazole hybrid scaffolds like this compound? A: Key steps include cyclocondensation of diketones with thiazole-containing amines, followed by functionalization. For example, refluxing intermediates like 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with diketones in xylene for 24–30 hours under inert conditions, followed by NaOH workup and recrystallization (methanol/ethanol) to isolate the product . Yield optimization requires adjusting stoichiometry, temperature, and catalysts (e.g., chloranil for dehydrogenation).
Advanced Q: How can researchers address low yields in the final cyclization step? A: Low yields often stem from competing side reactions (e.g., incomplete imino-group formation). Advanced strategies include:
- Kinetic control : Shortening reflux time to prevent decomposition.
- Catalyst screening : Testing alternative oxidizing agents (e.g., DDQ instead of chloranil) .
- Byproduct analysis : Use LC-MS or preparative TLC to identify and isolate intermediates .
Structural Characterization
Q: What spectroscopic techniques are essential for confirming the structure of this compound? A: Basic characterization involves:
- 1H/13C NMR : To verify the pyrrole-thiazole backbone and substituents (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- FTIR : Confirming the presence of hydroxyl (broad ~3200 cm⁻¹) and imine (C=N stretch ~1600 cm⁻¹) groups.
- HRMS : Validating molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
Advanced Q: How can single-crystal X-ray diffraction resolve ambiguities in stereochemistry? A: Crystallize the compound using slow evaporation (e.g., methanol/chloroform). Data collection with a Stoe IPDS-II diffractometer and refinement via SHELXL can resolve dihedral angles between aromatic rings (e.g., methoxyphenyl vs. pyrrole planes) and hydrogen-bonding networks (O–H⋯N interactions) .
Electronic and Reactivity Profiling
Q: How can researchers predict the electron-density distribution and reactive sites? A: Multiwfn software calculates electrostatic potential (ESP) maps and Fukui indices to identify nucleophilic/electrophilic regions. For example, the imino group and hydroxyl oxygen show high electron density, making them prone to electrophilic attack .
Advanced Q: What computational methods validate experimental UV-Vis absorption spectra? A: Time-dependent DFT (TD-DFT) with solvent corrections (e.g., PCM model in Gaussian) simulates λmax values. Discrepancies >10 nm suggest excited-state interactions (e.g., charge transfer between thiazole and pyrrole moieties) .
Molecular Interaction Studies
Q: How can docking studies predict binding affinities for biological targets? A: Use AutoDock4 with flexible receptor sidechains. Prepare the ligand by assigning Gasteiger charges and optimize the grid box around the target’s active site (e.g., enzymes with hydrophobic pockets). Docking scores (ΔG) < −7 kcal/mol indicate strong binding .
Advanced Q: How to reconcile conflicting docking scores from different software? A: Cross-validate with molecular dynamics (MD) simulations (e.g., 100 ns NAMD runs) to assess binding stability. RMSD plots >2 Å suggest false positives from rigid docking .
Addressing Data Contradictions
Q: How to resolve discrepancies in reported synthetic yields (e.g., 46% vs. 63% for similar derivatives)? A: Key factors include:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) may slow cyclization vs. electron-donating groups (e.g., OMe) .
- Crystallinity : Poorly crystalline products lead to underestimation of yields; optimize recrystallization solvents .
Advanced Q: How to validate conflicting crystallographic data (e.g., bond-length variations)? A: Re-refine raw diffraction data with SHELXL using alternate constraints (e.g., riding hydrogen models). Compare residual density maps to rule out disorder .
Stability and Degradation Pathways
Q: What conditions accelerate hydrolytic degradation of the imino group? A: Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C. LC-MS monitors degradation products (e.g., ketone formation via imine hydrolysis). Acidic conditions (pH <3) typically show fastest degradation .
Advanced Q: How to identify photodegradation products? A: Expose the compound to UV light (254 nm) and analyze via HPLC-PDA-ESI-MS. Radical intermediates can be trapped with TEMPO and characterized by EPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
